Isovaleric acid-d9
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical Investigations
Stable isotope labeling is a powerful technique used to track the passage of molecules through metabolic pathways or chemical reactions. researchgate.net By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can create a "tagged" version of the compound. researchgate.net These labeled molecules are chemically identical to their natural counterparts but are distinguishable by their increased mass. medchemexpress.com
This mass difference is the cornerstone of their utility in modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com In mass spectrometry, the labeled compound and its unlabeled version will appear at different mass-to-charge ratios, allowing for their simultaneous detection and quantification. nih.gov This enables highly accurate measurements, as the labeled compound can be used as an internal standard to correct for variations during sample preparation and analysis. scispace.com
The use of stable isotopes offers a safe and effective alternative to radioactive isotopes, making them suitable for a wide range of studies, including those involving human subjects. nih.gov This technique has become a staple in metabolomics, proteomics, and drug metabolism studies, providing invaluable insights into the dynamics of biological systems. nih.gov
Rationale for Deuterated Compounds in Metabolic and Analytical Science
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in metabolic and analytical science for several key reasons. Deuterium is a stable, non-radioactive isotope of hydrogen, making it a safe tracer for in vivo studies. medchemexpress.com The significant mass difference between hydrogen and deuterium leads to a clear separation in mass spectra, which is crucial for their use as internal standards in quantitative analysis. nih.gov
The use of a deuterated internal standard, such as Isovaleric Acid-d9 for the quantification of isovaleric acid, is a prime example of the stable isotope dilution (SID) technique. nih.gov This method is considered the gold standard for quantitative analysis in mass spectrometry because the internal standard behaves almost identically to the analyte of interest during extraction, derivatization, and ionization, thus compensating for any sample loss or matrix effects. nih.govscispace.com
Furthermore, the replacement of hydrogen with deuterium can lead to the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon can be exploited in drug metabolism studies to investigate reaction mechanisms and to develop "heavy drugs" with improved pharmacokinetic profiles. medchemexpress.com
Overview of this compound as a Foundational Tool in Biomedical Studies
This compound serves as a critical tool in biomedical research, primarily for the precise quantification of isovaleric acid in various biological samples. Isovaleric acid is a metabolite of the amino acid leucine (B10760876) and is implicated in several physiological and pathological processes, including the rare genetic disorder isovaleric acidemia. researchgate.netnih.gov Accurate measurement of isovaleric acid levels is crucial for the diagnosis and monitoring of this disease. nih.gov
In the context of metabolomics, this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to determine the concentrations of short-chain fatty acids in samples such as plasma, urine, and fecal matter. nih.govnih.gov This allows researchers to study the gut microbiome, as short-chain fatty acids are key products of bacterial fermentation in the gut. nih.gov
A study by Z. Zhou and colleagues detailed a quantification strategy using aniline (B41778) derivatization in conjunction with isotope dilution and analysis by reverse-phase liquid chromatography-mass spectrometry. nih.gov In this method, this compound was used as a stable isotope-labeled internal standard to achieve absolute quantification of isovaleric acid. nih.gov The data from this study highlights the exceptional precision and accuracy that can be achieved using this approach.
The following table summarizes the performance of an LC-MS/MS method for the absolute quantification of isovaleric acid using this compound as an internal standard. The data is derived from a study that employed a stable isotope-based dilution strategy. nih.gov
| Parameter | Value |
| Lower Limit of Detection (LOD) | 40 nM |
| Lower Limit of Quantification (LOQ) | 160 nM - 310 nM |
| Intra-day Precision (% RSD) | < 3% |
| Inter-day Precision (% RSD) | < 3% |
| Intra-day Accuracy Error | < 10% |
| Inter-day Accuracy Error | < 10% |
RSD: Relative Standard Deviation
The linearity of the method was assessed by preparing mixed solutions with varying concentration ratios of the unlabeled isovaleric acid to the deuterated internal standard (this compound). The following table illustrates the measured ratios versus the known ratios, demonstrating the excellent linearity of the assay. nih.gov
| Known Ratio (¹²C/¹³C-Isovaleric Acid) | Measured Ratio (¹²C/¹³C-Isovaleric Acid) |
| 0.5 | 0.49 ± 0.01 |
| 1 | 1.01 ± 0.02 |
| 5 | 5.05 ± 0.11 |
| 10 | 10.1 ± 0.25 |
| 20 | 20.3 ± 0.51 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-CBZKUFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Integrity Assessment of Isovaleric Acid D9
Synthetic Approaches for Deuterium (B1214612) Incorporation in Branched-Chain Fatty Acids
The synthesis of deuterated compounds, including branched-chain fatty acids like isovaleric acid-d9, typically involves methods that selectively replace hydrogen atoms with deuterium. Several general strategies are employed for deuterium incorporation into carboxylic acids and fatty acids, often utilizing deuterium oxide (D₂O) as the deuterium source due to its availability and cost-effectiveness nih.govnju.edu.cnnih.gov.
One approach involves the hydrogen/deuterium (H/D) exchange and subsequent decarboxylation of malonic acid derivatives, which can yield α-deuterated carboxylic acids with high yields and purity nih.gov. Catalytic transfer deuteration and hydrodeuteration techniques have also emerged as powerful methods for selectively incorporating deuterium into molecules, often avoiding the need for gaseous deuterium and high-pressure equipment marquette.edu. These methods can employ various catalysts, including transition metals like palladium (Pd) and platinum (Pt) supported on carbon (Pd/C, Pt/C), which facilitate H/D exchange reactions google.commdpi.com.
Decarboxylative deuteration strategies, often synergistic with photoredox or other catalytic systems, offer a mild and precise method for introducing deuterium into aliphatic carboxylic acids, achieving up to 99% deuterium incorporation nju.edu.cn. Other synthetic routes include the use of samarium diiodide (SmI₂) in the presence of D₂O for the deuteration of carboxylic acids and their derivatives researchgate.net. Furthermore, H/D exchange reactions can be achieved on activated esters, such as pentafluorophenyl (Pfp) esters, using catalysts like triethylamine (B128534) (Et₃N) and D₂O, leading to regioselective deuteration at the α-position researchgate.net. Chemoenzymatic methods have also been developed for site-specific deuteration of carboxylic acids rsc.org.
While specific synthetic pathways for this compound are not detailed in the general literature, the principles applied to other branched-chain fatty acids and carboxylic acids are transferable. For instance, deuteration of polyunsaturated fatty acids at bis-allylic positions has been achieved using ruthenium complexes nih.gov, and tetradeuteration of straight-chain fatty acids has also been reported nih.gov. Deuterated isovalerate ([d9]isovaleric acid) has been utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of short-chain fatty acids nih.gov.
Characterization of Isotopic Enrichment and Purity in this compound Preparations
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HR-MS) coupled with techniques like Liquid Chromatography-Electrospray Ionization (LC-ESI-HR-MS), is a primary tool for quantifying isotopic enrichment. These methods allow for the precise measurement of molecular ions and their isotopic clusters, enabling the calculation of the percentage of deuterium incorporation and the identification of any partially deuterated or non-deuterated species ckisotopes.comrsc.orgrsc.orgnih.gov.
Advanced Analytical Methodologies for Isovaleric Acid D9 Quantification
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) has become the gold standard for the analysis of small molecules like isovaleric acid due to its high sensitivity and selectivity. When coupled with chromatographic separation techniques, MS allows for the precise measurement of analytes even in complex biological matrices. The use of a stable isotope-labeled internal standard such as Isovaleric Acid-d9 is critical in these methods to correct for variations during sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For short-chain fatty acids like isovaleric acid, derivatization is often necessary to increase their volatility and improve chromatographic performance. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid group. nih.gov The resulting derivative exhibits excellent gas chromatographic properties and high electron-capture sensitivity.
In a typical GC-MS workflow, a known quantity of this compound is added to the sample before extraction and derivatization. nih.gov The sample is then injected into the GC, where the derivatized analyte and the internal standard are separated on a capillary column, such as a DB-FFAP column. creative-proteomics.com Following separation, the compounds enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode. nih.govnih.gov In SIM mode, the instrument is set to detect only specific ions corresponding to the analyte and the internal standard, which significantly enhances sensitivity and reduces chemical noise. nih.gov For the PFBBr derivative of isovaleric acid, a characteristic fragment ion at m/z = 181 is often used for quantification. nih.gov The concentration of the endogenous isovaleric acid is then determined by comparing the peak area ratio of the analyte to that of the this compound internal standard against a calibration curve. This approach can achieve detection limits in the low parts-per-billion (ppb) range. creative-proteomics.com
Table 1: Typical Parameters for GC-MS Quantitative Analysis of Isovaleric Acid
| Parameter | Description |
|---|---|
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) nih.gov |
| GC Column | DB-FFAP or tandem columns (e.g., DB-225ms with DB-5ms) nih.govcreative-proteomics.com |
| Ionization Mode | Electron Ionization (EI) nih.gov |
| MS Analysis Mode | Selected Ion Monitoring (SIM) nih.govnih.gov |
| Quantification Ion | Fragment ion m/z = 181 for PFBBr derivatives nih.gov |
| Detection Limit | As low as 0.5 ppb in gas-phase samples creative-proteomics.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often more direct approach for the quantification of isovaleric acid, frequently eliminating the need for derivatization. creative-proteomics.com This technique is particularly well-suited for analyzing polar compounds in complex biological fluids like plasma and urine. creative-proteomics.comnih.gov Advanced analytical platforms such as those using Triple Quadrupole or Orbitrap mass analyzers provide high-resolution analysis with excellent accuracy. creative-proteomics.com
In an LC-MS/MS method, the sample, spiked with this compound, is injected into a liquid chromatograph. The separation is typically achieved using a reverse-phase column (e.g., C18). nih.gov The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion for both the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interferences. nih.gov The use of this compound allows for precise quantification, with LC-MS/MS methods achieving high sensitivity, often with detection limits as low as 1 ng/mL. creative-proteomics.com
Table 2: Common Parameters for LC-MS/MS Quantification Assays
| Parameter | Description |
|---|---|
| Chromatography | Reverse-phase High-Performance Liquid Chromatography (HPLC) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) nih.gov |
| MS Analyzer | Triple Quadrupole or High-Resolution Orbitrap creative-proteomics.com |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Sensitivity | Detection limits typically in the low ng/mL range creative-proteomics.com |
| Precision | Coefficients of Variation (CV) often below 5% creative-proteomics.com |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS), particularly using technologies like the Orbitrap, provides the capability to resolve and accurately measure the masses of ions to a very high degree of precision. lcms.cznih.gov This is crucial for stable isotope-assisted metabolomics and for characterizing isotopically labeled standards like this compound. nih.gov HRMS can clearly distinguish between the monoisotopic peak of the unlabeled analyte and the corresponding peak of the deuterated standard.
The primary advantage of HRMS in this context is its ability to analyze the full isotopic pattern of a molecule. youtube.com For this compound, the instrument can resolve the isotopic peaks generated by the molecule, allowing for confirmation of its isotopic purity and enrichment. nih.gov In stable isotope tracer studies, HRMS can deconvolute the overlapping isotopic peaks of different isotopologues in a mass spectrum. nih.govresearchgate.net An iterative linear regression model can be applied to fit the theoretical isotopic profiles to the experimental data, allowing for accurate quantification of stable isotope enrichment. nih.govresearchgate.net This level of detail is essential for ensuring the quality of the internal standard and for advanced metabolic flux analysis.
Principles and Practices of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of endogenous isovaleric acid because its physical and chemical properties are almost identical to the analyte. medchemexpress.com This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, effectively compensating for sample loss and matrix effects.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The method involves adding a known amount of an isotopically labeled compound, such as this compound, to the sample before any processing steps. nih.govnih.gov
Because the labeled standard (this compound) and the unlabeled analyte (isovaleric acid) are chemically identical, they are assumed to have the same response factor in the mass spectrometer and to be equally affected by any sample loss during preparation. nih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the added internal standard, the absolute concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov This technique has been successfully applied to the diagnosis of metabolic disorders like isovaleric acidemia, where precise measurement of related metabolites in urine and amniotic fluid is critical. nih.gov
Method Validation for this compound Analytical Assays
For an analytical method using this compound to be considered reliable for applications such as clinical diagnostics or regulatory submissions, it must undergo rigorous validation. fda.gov Method validation ensures that the assay is suitable for its intended purpose. The validation process assesses several key performance characteristics. fda.gov
Key validation parameters include:
Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation from the nominal value.
Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the coefficient of variation (CV).
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.
Sensitivity : This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the coefficient of determination (R²) is used to assess linearity. nih.gov
Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage).
For biomarker assays that support regulatory decisions, full validation is expected to ensure the integrity of the data. fda.gov
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) nih.gov |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) nih.gov |
| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) > 0.99 nih.gov |
| LLOQ | Lowest quantifiable concentration. | Signal should be at least 5-10 times the blank; accuracy and precision criteria must be met. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of the LLOQ response. |
| Stability | Analyte stability under various conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Assessment of Linearity, Sensitivity, and Detection Limits
The validation of an analytical method begins with establishing its linearity, sensitivity, and detection limits. Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. For the quantification of isovaleric acid, methods consistently show excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.govnih.govresearchgate.net
A study utilizing GC-MS for the analysis of short-chain fatty acids (SCFAs), including isovaleric acid, reported a correlation coefficient (r²) of ≥ 0.993. nih.gov Another LC-MS/MS method for serum SCFA analysis established a linear range of 0.15–10 μg/mL for isovaleric acid with a correlation coefficient (r²) greater than 0.999. researchgate.net
The sensitivity of a method is determined by its limit of detection (LOD) and lower limit of quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A GC-MS method reported a lower limit of detection (LLOD) for isovaleric acid of 17.3 ng/mL. nih.gov In another LC-MS/MS-based study, the LOD and LLOQ for a range of SCFAs were reported to be in the low ng/mL range. researchgate.net
Table 1: Linearity and Sensitivity Data for Isovaleric Acid Quantification
| Parameter | Value | Analytical Method | Reference |
|---|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.993 | GC-MS | nih.gov |
| Correlation Coefficient (r²) | > 0.999 | LC-MS/MS | researchgate.net |
| Linear Range | 0.15–10 µg/mL | LC-MS/MS | researchgate.net |
| Lower Limit of Detection (LLOD) | 17.3 ng/mL | GC-MS | nih.gov |
| Limit of Detection (LOD) | 0.001 mM | LC-MS/MS | researchgate.net |
Evaluation of Intra-day and Inter-day Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value.
Intra-day precision (repeatability) is assessed by analyzing samples on the same day, while inter-day precision (intermediate precision) is determined by analyzing samples on different days. For the quantification of SCFAs, including isovaleric acid, a GC-MS method demonstrated an intra-day precision of ≤ 5.0% and an inter-day precision of ≤ 9.2%. nih.gov An LC-MS/MS method for SCFAs reported intra- and inter-day precision of <12% and <20%, respectively, with quantification accuracy ranging from 92% to 120%. researchgate.net
The acceptance criteria for precision in bioanalytical methods are often set at an RSD of ≤15% for quality control (QC) samples, except for the LLOQ, where it should not exceed 20%. creative-proteomics.com
Table 2: Intra-day and Inter-day Precision and Accuracy for SCFA Quantification
| Parameter | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Precision | Not Specified | ≤ 5.0 | ≤ 9.2 | Not Specified | GC-MS | nih.gov |
| Precision & Accuracy | Low, Medium, High | < 12 | < 20 | 92 - 120 | LC-MS/MS | researchgate.net |
Addressing Matrix Effects and Analyte Recovery in Complex Matrices
Biological matrices such as plasma, serum, and urine are complex mixtures that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry. This is known as the matrix effect. It is essential to evaluate and minimize matrix effects to ensure accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a common and effective strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. dntb.gov.uagcms.cz
Analyte recovery is a measure of the efficiency of the sample preparation and extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard of the same concentration. A GC-MS method for SCFA analysis reported good recovery rates of 95–117%. nih.gov
The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. A value close to 100% indicates a negligible matrix effect. In a study on SCFA quantification, matrix effects were ruled out in plasma, feces, cecum, liver, and fat tissues. nih.govnih.gov
Table 3: Matrix Effect and Recovery for SCFA Quantification
| Matrix | Analyte | Matrix Effect (%) | Recovery (%) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Various Tissues | SCFAs | Ruled Out | 95 - 117 | GC-MS | nih.govnih.gov |
| Serum | SCFAs | Not Specified | 94 - 114 | LC-MS/MS | sigmaaldrich.com |
Advanced Sample Preparation and Extraction Protocols
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Strategies for Biofluid Sample Preparation (e.g., Plasma, Serum, Urine)
For the analysis of isovaleric acid in biofluids, protein precipitation and liquid-liquid extraction (LLE) are common sample preparation techniques.
Protein Precipitation: This method involves adding a precipitating agent, such as acetonitrile or isopropanol, to the plasma or serum sample to denature and precipitate proteins. nih.govusra.edu After centrifugation, the supernatant containing the analyte is collected for analysis. This is a simple and rapid method for sample clean-up. nih.gov
Liquid-Liquid Extraction (LLE): In LLE, the biofluid sample is mixed with an immiscible organic solvent. nih.gov The analyte partitions into the organic phase, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for analysis. A common LLE protocol for SCFAs involves acidifying the sample with hydrochloric acid and extracting with methyl tert-butyl ether (MTBE). nih.govsigmaaldrich.com The use of a deuterium-labeled internal standard mixture, including this compound, is added prior to extraction to correct for any variability during the process. nih.gov
Methodologies for Tissue Homogenization and Metabolite Extraction
The analysis of isovaleric acid in tissue samples requires an initial homogenization step to disrupt the tissue structure and release the metabolites.
A typical procedure involves homogenizing a known weight of tissue in a solvent, often ethanol, using a mechanical homogenizer such as a Tissue Lyzer. nih.govnih.gov An internal standard mix containing this compound is added before homogenization. nih.gov Following homogenization, the sample is centrifuged to pellet the tissue debris. The supernatant is then transferred, and sodium hydroxide is added before the solvent is evaporated. nih.gov The resulting residue is redissolved and acidified prior to analysis. nih.gov
Derivatization Techniques for Enhanced Chromatographic Separation and Ionization
Short-chain fatty acids like isovaleric acid are volatile and polar, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process used to convert the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection. nih.gov
Common derivatization reagents for SCFAs include:
N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA): This reagent silylates the carboxylic acid group, replacing the active hydrogen with a tert-butyldimethylsilyl (TBDMS) group. creative-proteomics.comnih.govnih.gov TBDMS derivatives are more stable and less sensitive to moisture compared to other silylating derivatives. nih.gov The derivatization reaction is typically carried out by heating the sample with MTBSTFA. nih.govnih.gov
Pentafluorobenzyl Bromide (PFB-Br): PFB-Br converts carboxylic acids into their pentafluorobenzyl esters. creative-proteomics.com These derivatives are highly responsive to electron capture detection (ECD) in GC, leading to enhanced sensitivity. creative-proteomics.com The derivatization is often performed in the presence of a phase-transfer catalyst.
The choice of derivatization reagent depends on the analytical platform (GC or LC), the detector being used, and the specific requirements of the assay.
Applications of Isovaleric Acid D9 in Metabolic Pathway Elucidation
Stable Isotope Tracing for in vivo and in vitro Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates at which metabolites flow through a metabolic network creative-proteomics.com. Stable isotope tracers, such as Isovaleric Acid-d9, are central to MFA, enabling the tracking of specific atoms through biochemical transformations nih.govcreative-proteomics.comnih.gov. By incorporating deuterium (B1214612) (d9) into isovaleric acid, researchers can follow its metabolic journey, quantify its production and consumption rates, and map its integration into various metabolic pathways. This technique offers a non-radioactive, safe, and highly sensitive method for dissecting metabolic dynamics nih.govcreative-proteomics.com.
Elucidation of Branched-Chain Fatty Acid Synthesis and Turnover
Isovaleric acid is a key branched-chain fatty acid (BCFA) that originates from the catabolism of leucine (B10760876) biocrates.commhmedical.commdpi.com. The process involves the conversion of leucine to isovaleryl-CoA, which is then further metabolized. This compound can be administered as a tracer to follow the synthesis and turnover of BCFAs. By monitoring the incorporation of deuterium into newly synthesized fatty acids or related lipids, researchers can gain a detailed understanding of how leucine-derived metabolites contribute to fatty acid pools and how these pathways are regulated mdpi.comotsuka.co.jp. Studies have shown that SCFAs, including BCFAs, can be incorporated into bacterial membrane lipids, suggesting a role in lipid synthesis and modification mdpi.com.
Table 1: Branched-Chain Amino Acid (BCAA) Catabolism and Derived Branched-Chain Fatty Acids (BCFAs)
| BCAA | Primary Catabolic Intermediate | Derived BCFA | Key Enzyme in Pathway (Example) |
| Leucine | Isovaleryl-CoA | Isovaleric Acid | Isovaleryl-CoA Dehydrogenase researchgate.netmhmedical.comuva.nl |
| Isoleucine | 2-Methylbutyryl-CoA | 2-Methylbutyric Acid | 2-Methylbutyryl-CoA Dehydrogenase mhmedical.com |
| Valine | Isobutyryl-CoA | Isobutyric Acid | Isobutyryl-CoA Dehydrogenase mhmedical.com |
Tracing the Catabolism of Branched-Chain Amino Acids
The catabolism of branched-chain amino acids (BCAAs) is a critical metabolic process, and defects in these pathways can lead to serious inherited metabolic disorders researchgate.netmhmedical.comuva.nl. Leucine catabolism, in particular, proceeds through isovaleryl-CoA, which is then oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase researchgate.netmhmedical.comuva.nl. Isovaleric acid is a direct product or closely related metabolite in this cascade. Using this compound as a tracer allows for the precise tracking of flux through these BCAA catabolic pathways. This is instrumental in studying conditions like isovaleric acidemia, where enzyme deficiencies lead to the accumulation of isovaleric acid and its derivatives researchgate.netmhmedical.comuva.nl. By monitoring the isotopic enrichment of isovaleric acid and its downstream metabolites, researchers can quantitatively assess enzyme activity and pathway flux in vivo nih.govnih.gov.
Investigating Lipid Disposition and Synthesis Pathways
Beyond BCAA catabolism, this compound contributes to understanding broader lipid metabolism. Short-chain fatty acids (SCFAs) and BCFAs can serve as precursors or modulators in lipid synthesis and disposition pathways mdpi.comotsuka.co.jp. For instance, SCFAs can be incorporated into longer-chain fatty acids through elongation processes or influence the composition of cellular membranes mdpi.com. By employing this compound, studies can trace the incorporation of this molecule into cellular lipids, investigate its role in fatty acid synthesis pathways, and elucidate its impact on lipid storage and transport mechanisms mdpi.comotsuka.co.jp.
Mechanistic Studies of Short-Chain Fatty Acid (SCFA) Metabolism and Interconversions
Short-chain fatty acids (SCFAs) are a group of fatty acids with fewer than six carbon atoms, primarily produced by the fermentation of dietary fibers and proteins by gut bacteria biocrates.commetwarebio.compeerj.com. Isovaleric acid is a prominent BCFA within this class. Stable isotope labeling with this compound facilitates mechanistic studies into the metabolism and interconversions of SCFAs. It allows researchers to quantify the relative contributions of different SCFA pools to host metabolism, investigate their roles as energy substrates or signaling molecules, and understand how they are interconverted or incorporated into larger metabolic networks mdpi.commetwarebio.combiocrates.com. For example, research has explored how SCFAs can be utilized as carbon sources by bacteria and incorporated into their lipid profiles mdpi.com.
Table 2: Key Short-Chain Fatty Acids (SCFAs) and Their Origins
| SCFA | Primary Origin | Microbial Fermentation Substrate | Key Role (General) |
| Acetic Acid | Gut Microbiota | Indigestible carbohydrates | Energy source, signaling molecule biocrates.commetwarebio.com |
| Propionic Acid | Gut Microbiota | Indigestible carbohydrates | Energy source, gluconeogenesis biocrates.commetwarebio.com |
| Butyric Acid | Gut Microbiota | Indigestible carbohydrates | Primary energy for colonocytes, anti-inflammatory biocrates.commetwarebio.com |
| Isovaleric Acid | Gut Microbiota | Leucine (Amino Acid) | Energy source, lipid metabolism modulator biocrates.comresearchgate.netfrontiersin.org |
| 2-Methylbutyric Acid | Gut Microbiota | Isoleucine (Amino Acid) | Lipid metabolism mhmedical.commdpi.com |
| Isobutyric Acid | Gut Microbiota | Valine (Amino Acid) | Lipid metabolism mhmedical.commdpi.com |
Assessment of Gut Microbiota Metabolic Contributions using Deuterated Tracers
The gut microbiota plays a pivotal role in host metabolism, producing a vast array of metabolites, including SCFAs and BCFAs, from the fermentation of dietary components biocrates.comfrontiersin.orgmetwarebio.comnatap.org. Deuterated tracers like this compound are indispensable for characterizing these microbial metabolic activities and their impact on host physiology.
Analysis of Microbial Fermentation Products and Pathways
This compound is a critical tool for quantifying the production and fate of microbial fermentation products. Gut bacteria metabolize amino acids, such as leucine, to generate isovaleric acid biocrates.comresearchgate.netfrontiersin.orgnih.gov. By administering this compound, researchers can precisely measure the rate at which specific microbial communities synthesize this compound, trace its subsequent metabolism within the gut ecosystem, and evaluate its influence on the host, including its role in the gut-brain axis nih.govcreative-proteomics.combiocrates.comnatap.orgfrontiersin.org. Studies utilizing labeled compounds allow for the comprehensive analysis of microbial fermentation pathways, offering insights into how diet and microbial composition shape host metabolic health biocrates.comnih.govcreative-proteomics.comnatap.org. For instance, alterations in isovaleric acid levels have been observed in conditions like irritable bowel syndrome and even in the context of colorectal cancer, where its production is linked to specific microbial genera frontiersin.orgpeerj.comnih.gov.
Deciphering Host-Microbiota Metabolic Crosstalk
The intricate relationship between the host and its resident microbial communities, particularly within the gut, is a critical determinant of health and disease. Gut microbiota play a significant role in host metabolism by fermenting dietary components, including proteins and carbohydrates, into various metabolites, such as short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) frontiersin.orgcsic.esnih.govbiocrates.com. Isovaleric acid is a prominent BCFA produced by the microbial fermentation of amino acids, primarily leucine frontiersin.orgcsic.esnih.govbiocrates.comasm.org.
This compound is instrumental in unraveling the dynamics of this host-microbiota metabolic crosstalk. Researchers utilize it to accurately quantify the endogenous production of isovaleric acid by the gut microbiota. By tracing the metabolic fate of labeled leucine or by measuring the levels of deuterated isovaleric acid in biological samples, scientists can gain insights into the contribution of microbial activity to the host's metabolic milieu asm.org. For instance, studies have demonstrated that host conditions, such as parasitic infections, can alter the composition or functional capacity of the bacterial microbiota, leading to increased microbiota-dependent production of isovaleric acid, which in turn can influence host physiological processes like helminth fecundity asm.org. Furthermore, BCFAs like isovaleric acid have been shown to modulate host inflammatory responses by downregulating the transcription of pro-inflammatory cytokines such as IL-8 and CCL20 in intestinal cells nih.gov. This compound enables the precise measurement of these microbial metabolites, facilitating a deeper understanding of their signaling roles and impact on host immunity and metabolism.
Table 1: Role of Isovaleric Acid and its Deuterated Analog in Host-Microbiota Interactions
| Metabolite/Compound | Primary Precursor | Originating Pathway | Key Role in Host-Microbiota Crosstalk | Research Application of this compound |
| Isovaleric Acid (BCFA) | Leucine | Protein Fermentation | Influences host immunity, marker of protein fermentation, impacts helminth fecundity frontiersin.orgcsic.esnih.govbiocrates.comasm.org | Quantifying endogenous isovaleric acid production, tracing leucine metabolism by microbiota asm.org |
| Isobutyric Acid (BCFA) | Valine | Protein Fermentation | Similar roles to isovaleric acid in host metabolism and signaling frontiersin.orgcsic.esnih.gov | Used as a standard for quantifying related branched-chain fatty acids in metabolomic studies. |
| 2-Methylbutyric Acid (BCFA) | Isoleucine | Protein Fermentation | Similar roles to isovaleric acid in host metabolism and signaling frontiersin.orgcsic.esnih.gov | Used as a standard for quantifying related branched-chain fatty acids in metabolomic studies. |
Integration of this compound in Lipidomics and Metabolomics Profiling
Metabolomics and lipidomics are powerful analytical disciplines that aim to comprehensively identify and quantify small molecules within biological systems. These techniques rely heavily on accurate and precise measurements of metabolites. Stable isotope-labeled compounds, such as this compound, are indispensable as internal standards in these quantitative analyses, particularly when employing mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) chembk.comresearchgate.netnih.govmdc-berlin.deresearchgate.net.
This compound serves as an ideal internal standard because it co-elutes chromatographically with endogenous isovaleric acid but is distinguishable by its higher mass due to deuterium labeling. This allows for the accurate correction of variations in sample preparation, ionization efficiency, and instrument response, thereby enhancing the reliability of quantitative data chembk.comresearchgate.netnih.govmdc-berlin.demedchemexpress.commedchemexpress.commdpi.comglpbio.com. Its integration into profiling studies enables researchers to precisely measure the levels of isovaleric acid in various biological matrices, including plasma, serum, urine, and fecal samples researchgate.netnih.govmdc-berlin.demdpi.comnwu.ac.za. These measurements are crucial for identifying metabolic signatures associated with specific physiological states, disease conditions (e.g., metabolic disorders, gut-brain axis dysregulation), or responses to dietary interventions nwu.ac.zaresearchgate.net. By providing a reliable means to quantify isovaleric acid, this compound contributes significantly to the discovery of biomarkers and the elucidation of metabolic pathways.
Table 2: Applications of this compound as an Internal Standard in Metabolomic Analyses
| Biological Matrix | Analytical Technique | Primary Use Case | Key Benefit Provided by this compound | Illustrative Research Area |
| Feces | GC-MS | Quantification of branched-chain fatty acids (BCFAs) | Accurate measurement of microbial metabolites frontiersin.orgresearchgate.net | Gut microbiota function, protein fermentation markers |
| Plasma/Serum | LC-MS/MS | Quantification of endogenous isovaleric acid | Corrects for sample matrix effects and instrument variability nih.govmdc-berlin.deresearchgate.net | Metabolic profiling, disease biomarker discovery |
| Urine | GC-MS | Metabolite profiling in inherited metabolic disorders | Precise quantification of diagnostic biomarkers nwu.ac.za | Isovaleric acidemia, metabolic disease research |
Clinical and Translational Research Paradigms Utilizing Isovaleric Acid D9
Biomarker Discovery and Validation in Human Health and Disease
Metabolomics, powered by precise quantification of metabolites, is a cornerstone of biomarker discovery. Isovaleric Acid-d9 serves as an indispensable tool in this field, allowing researchers to identify and validate metabolic signatures associated with various physiological and pathological states.
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism, caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) nih.govnih.govnih.gov. This deficiency leads to the accumulation of isovaleric acid and its derivatives, such as isovalerylcarnitine (B1198194) and isovalerylglycine, which serve as key diagnostic markers nih.govnih.govnih.govcaymanchem.com. The accurate quantification of these metabolites in biological samples like blood and urine is critical for diagnosis and monitoring. This compound is employed as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely measure endogenous isovaleric acid levels creative-proteomics.comtohoku.ac.jpfrontiersin.orgresearchgate.net. For instance, isovaleryl-DL-carnitine-d9 is used as an internal standard for quantifying isovaleryl-DL-carnitine, a metabolite elevated in IVA patients caymanchem.com. Similarly, other deuterated short-chain fatty acids (SCFAs) are used as internal standards for SCFA analysis, which includes isovaleric acid creative-proteomics.comresearchgate.netmdpi.com.
| Study Reference | Condition | Analyte Quantified | Biological Sample | Deuterated Standard Used (if specified) | Analytical Method |
| caymanchem.com | Isovaleric Acidemia | Isovaleryl-DL-carnitine | Not specified | Isovaleryl-DL-carnitine-d9 | GC- or LC-MS |
| creative-proteomics.com | Isovaleric Acidemia | Isovaleric Acid | Not specified | Isotope-labeled internal standards | LC-MS/MS or GC-MS |
| tohoku.ac.jp | Organic Acidemia | Organic Acids | Urine | Internal standards (e.g., MGA, C24) | GC-MS |
| frontiersin.org | Isovaleric Acidemia | Acylcarnitines, Organic Acids | Amniotic Fluid | Stable isotope-labeled compounds | MS/MS, GC/MS |
| researchgate.net | Isovaleric Acidemia | Urinary organic acids | Urine | Internal standard | GC–MS |
| researchgate.net | General SCFA Analysis | SCFAs (incl. Isovaleric) | Not specified | This compound | GC-MS |
Chronic kidney disease (CKD) is characterized by a progressive decline in renal function, leading to significant alterations in circulating and urinary metabolite profiles nih.govmdpi.complos.orgoup.commdpi.com. Metabolomics approaches are employed to identify novel biomarkers for early detection, prognosis, and understanding the pathogenesis of CKD. Deuterated internal standards are essential for the accurate quantification of these biomarkers in complex biological fluids. For example, studies investigating renal dysfunction utilize various deuterated standards for the quantification of metabolites such as betaine (B1666868) (betaine-d11) nih.gov or other SCFAs (e.g., valeric acid-d9) mdpi.com as part of broader metabolomic profiling. While this compound may not be the primary focus in all renal studies, its utility as a standard for quantifying related short-chain fatty acids or other metabolites in urine and plasma contributes to building comprehensive metabolite profiles for renal health assessment plos.org.
| Study Reference | Condition | Metabolite Class/Focus | Biological Sample | Deuterated Standard Used (if specified) | Analytical Method |
| nih.gov | CKD | Urinary Metabolites | Urine | Betaine-d11 | LC-MS/MS |
| plos.org | CKD | Metabolites | Plasma, Urine | Deuterated internal standards | HPLC-ESI-MS/MS |
| mdpi.com | Short Bowel Syndrome | SCFAs | Serum, Cecal | Valeric acid-d9, Acetic acid-d4, etc. | GC-MS |
| researchgate.net | General SCFA Analysis | SCFAs | Not specified | This compound | GC-MS |
The gut microbiome plays a significant role in host metabolism, producing various metabolites, including short-chain fatty acids (SCFAs) like isovaleric acid, which can influence inflammatory and gastrointestinal disorders biocrates.commdpi.com. Altered levels of SCFAs have been observed in conditions such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), though their specific diagnostic utility can vary biocrates.com. In sepsis, a systemic inflammatory response, changes in SCFA levels, including a decrease in isovaleric acid, have been reported researchgate.netnih.gov. This compound, as a deuterated standard, is crucial for the accurate quantification of these gut-derived metabolites in studies investigating the interplay between the microbiome, host metabolism, and inflammatory conditions creative-proteomics.comresearchgate.netmdpi.com.
| Study Reference | Condition | Metabolite Class/Focus | Biological Sample | Deuterated Standard Used (if specified) | Analytical Method |
| researchgate.net | Sepsis (murine model) | SCFAs (incl. Isovaleric) | Fecal | Not specified | CE-MS/TOF |
| nih.gov | Sepsis (murine model) | SCFAs (incl. Isovaleric) | Fecal | Not specified | CE-MS/TOF |
| biocrates.com | IBS, General GI disorders | SCFAs, BCFAs (Isovaleric) | Feces | Not specified | Not specified |
| mdpi.com | Parkinson's Disease, Gut Microbiota | Organic Acids (Isovaleric) | Urine | Not specified | Not specified |
| researchgate.net | General SCFA Analysis | SCFAs (incl. Isovaleric) | Not specified | This compound | GC-MS |
| mdpi.com | Short Bowel Syndrome | SCFAs | Serum, Cecal | Valeric acid-d9, this compound | GC-MS |
Pharmacokinetic and Metabolic Fate Studies of Deuterated Pharmaceutical Compounds
Deuterium-labeled compounds, including this compound, are fundamental tools in pharmacokinetic (PK) and metabolic fate studies of pharmaceutical compounds acs.orgnih.govmdpi.comassumption.edusmolecule.com. By replacing hydrogen atoms with deuterium (B1214612), these labeled compounds exhibit identical chemical properties but possess a distinct mass, making them ideal internal standards for quantitative bioanalysis using LC-MS/MS acs.orgnih.govnih.govnih.govrjptonline.orgjapsonline.com. This allows researchers to accurately measure the concentration of parent drugs and their metabolites in biological fluids (e.g., plasma, urine) over time, thereby elucidating absorption, distribution, metabolism, and excretion (ADME) profiles acs.orgnih.govassumption.edu. This compound specifically can be used in tracer studies to understand drug metabolism and pharmacokinetic properties smolecule.com. The use of deuterated internal standards is a standard practice recommended by regulatory agencies for reliable bioanalytical method development and validation in drug development nih.govrjptonline.org.
| Study Reference | Drug/Analyte Studied | Deuterated Internal Standard Used | Analytical Technique | Application Area |
| nih.gov | Ertapenem | Ertapenem-d4 | LC-MS/MS | Pharmacokinetic studies, Therapeutic drug monitoring |
| ijper.org | Apremilast | Apremilast-D5 | UPLC-ESI-MS/MS | Pharmacokinetic studies |
| nih.gov | Olmesartan | Deuterated Olmesartan | HPLC-MS | Pharmacokinetic studies, Bioequivalence studies |
| rjptonline.org | Phenytoin | Phenytoin D10 | HPLC-MS/MS | Pharmacokinetic studies |
| japsonline.com | Rifapentine | Rifapentine D9 | LC-MS/MS | Pharmacokinetic studies |
| smolecule.com | General Drug Studies | This compound | LC-MS/MS | Drug metabolism and pharmacokinetics studies |
Contributions to Understanding Disease Pathogenesis and Therapeutic Targets
The insights gained from quantitative metabolomic analyses, facilitated by internal standards like this compound, significantly contribute to understanding the complex mechanisms underlying disease development and identifying potential therapeutic targets.
Sepsis, a life-threatening condition characterized by a dysregulated host response to infection, involves profound metabolic alterations e-century.usnih.govmdpi.comnih.gov. Metabolomic studies have identified significant shifts in various metabolic pathways, including amino acid metabolism, lipid metabolism, and SCFA production, which can serve as indicators of disease severity and prognosis nih.govmdpi.comnih.gov. For instance, studies have reported decreased levels of SCFAs, including isovaleric acid, in sepsis models researchgate.netnih.gov. The accurate measurement of these metabolites using methods employing internal standards, such as this compound for SCFA quantification, is crucial for dissecting these metabolic reprogramming events. Such analyses help in understanding how inflammation impacts host metabolism and how these changes contribute to organ dysfunction, thereby paving the way for identifying novel therapeutic strategies targeting metabolic pathways in sepsis e-century.usnih.govacs.orgimrpress.com.
| Study Reference | Condition | Key Metabolites/Pathways Affected | Role of Internal Standard (if specified) | Analytical Method |
| nih.gov | Sepsis | Bile acids, Lysophosphatidylcholines | Mixture of deuterated internal standards | UHPLC–MS/MS |
| researchgate.net | Sepsis | SCFAs (decreased), Amino acids (increased) | Not specified | CE-MS/TOF |
| nih.gov | Sepsis | SCFAs (decreased), Amino acids (increased) | Not specified | CE-MS/TOF |
| imrpress.com | Sepsis | Various metabolites, pathways | 2-chloro-l-phenylalanine | GC-MS |
| acs.org | Septic Shock | Discriminant metabolic features | Single internal standard | Not specified |
| nih.gov | Sepsis | Oxidative metabolism of fatty acids | Not specified | NMR, GC-MS |
Molecular Mechanisms in Skeletal Diseases and Bone Metabolism
Isovaleric acid (IVA), a five-carbon branched-chain fatty acid (BCFA) generated from the microbial fermentation of leucine-rich diets, plays a discernible role in modulating bone metabolism nih.gov. Research has identified IVA's capacity to inhibit osteoclast differentiation, a critical process for regulating bone resorption and maintaining skeletal homeostasis nih.govnih.gov. Studies investigating the molecular underpinnings of skeletal diseases, such as osteoporosis, have utilized this compound as a stable isotope-labeled internal standard for the precise quantification of endogenous IVA, thereby facilitating a deeper understanding of its biological effects scbt.comnih.govmedchemexpress.commedrxiv.org.
Inhibition of Osteoclast Differentiation and Bone Resorption Osteoclasts (OCs) are specialized cells derived from the monocyte/macrophage lineage that are responsible for bone resorption nih.govjournalbonefragility.comcsic.esfrontiersin.org. Dysregulation of OC activity is a hallmark of bone disorders like osteoporosis nih.gov. Evidence suggests that IVA effectively suppresses the differentiation of bone marrow-derived macrophages into OCs. This inhibition occurs in the presence of key differentiation factors such as Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) nih.govfrontiersin.org. IVA treatment has been shown to reduce the expression of genes critical for OC development and function nih.govnih.gov. Furthermore, IVA has been observed to inhibit the bone resorbing activity of mature osteoclasts, directly impacting the rate of bone matrix degradation nih.gov. In experimental models of postmenopausal osteoporosis, such as the ovariectomized (OVX) mouse model, the administration of IVA has demonstrated a capacity to mitigate bone loss by inhibiting OC generation and bone destruction nih.govnih.gov.
Molecular Signaling Pathways Involved The molecular mechanisms by which IVA exerts its anti-osteoclastogenic effects are being elucidated. Studies indicate that IVA acts through Gi-protein coupled receptors (GPCRs), as its effects are attenuated by pertussis toxin (PTX), a known inhibitor of Gi-proteins nih.govnih.gov. Additionally, IVA has been shown to stimulate the phosphorylation of AMP-activated protein kinase (AMPK). The inhibition of AMPK activity abrogates IVA's suppressive effect on OC generation, underscoring AMPK's central role in mediating these actions nih.govnih.gov. These cellular responses appear to be independent of protein kinase A (PKA) nih.govnih.gov.
Influence on Bone Formation Markers Beyond its impact on bone resorption, IVA may also influence bone formation processes. In vivo studies have reported that IVA treatment in OVX mice led to an upregulation of the expression of genes associated with bone formation, including Osterix (Osx) and Runx2 mdpi.com. These transcription factors are pivotal for osteoblast differentiation and the synthesis of bone matrix components journalbonefragility.commdpi.com. While these findings suggest a potential dual role for IVA in bone metabolism, further investigation is warranted to fully characterize its influence on osteoblastogenesis and bone mineralization mdpi.com. The broader context of short-chain fatty acids (SCFAs) also includes compounds like isobutyric acid and valeric acid, which have been associated with bone health, suggesting a potential interplay of different SCFAs in skeletal regulation mdpi.commedrxiv.orgresearchgate.net.
The precise quantification of IVA in biological matrices, facilitated by the use of deuterated standards like this compound, is crucial for understanding its concentration-dependent effects and its precise role in the complex molecular interplay governing skeletal health and disease.
Data Table: Molecular Mechanisms of Isovaleric Acid in Bone Metabolism
| Molecular Target/Process | Cellular Effect on Osteoclasts | Molecular Pathway Involved | Effect on Bone Formation Markers |
| Osteoclast Differentiation | Suppression | Gi-coupled GPCRs, AMPK activation (PKA-independent) | N/A |
| Osteoclast Bone Resorbing Activity | Inhibition | Downstream effects of differentiation inhibition | N/A |
| Gene Expression (Osx, Runx2) | N/A | Not explicitly detailed for bone formation | Upregulation |
Advanced Experimental Design and Methodological Development
Design of in vivo Animal Models and Clinical Study Protocols for Deuterated Tracers
The application of deuterated tracers like IVA-d9 necessitates carefully designed in vivo animal models and clinical study protocols to ensure accurate and meaningful data acquisition. The choice of animal model is paramount, with rodents (mice and rats) frequently utilized due to their well-characterized physiology, genetic tractability, and established protocols for tracer administration and sample collection nih.govnih.govckisotopes.com. Non-human primates may also be employed for studies requiring greater physiological similarity to humans.
Key considerations for in vivo animal model design include:
Physiological relevance: Selecting models that accurately mimic human metabolic pathways relevant to isovaleric acid metabolism or its downstream effects.
Tracer administration: Protocols must detail the route of administration (e.g., oral gavage, intravenous injection, or inclusion in diet/drinking water) to ensure efficient absorption and distribution without causing physiological perturbation biorxiv.orgphysiology.org.
Sampling strategy: Establishing appropriate time points for biological sample collection (blood, urine, tissues) is crucial for capturing the dynamic changes in tracer and metabolite levels.
Control groups: Implementing appropriate control groups (e.g., receiving unlabeled isovaleric acid or vehicle) is essential for distinguishing tracer-specific effects from endogenous processes.
For clinical study protocols in human subjects, the design must adhere to ethical guidelines and rigorous scientific standards:
Participant selection: Identifying cohorts relevant to the research question, considering factors like age, health status, and metabolic profiles.
Tracer administration: While specific dosage information is excluded, protocols must define the method of delivery and ensure participant compliance. Oral administration, for instance, offers convenience and avoids the need for invasive procedures, as seen with deuterated water studies biorxiv.orgphysiology.org.
Sample collection: Establishing protocols for collecting biological samples (e.g., blood, urine, breath) at defined intervals to track the tracer's fate.
Study duration: Designing studies that are sufficiently long to capture the metabolic processes of interest, from absorption and distribution to metabolism and excretion.
The successful design of these studies relies on the principle that the introduction of the isotope should not significantly perturb the pathways under investigation ckisotopes.com.
Strategic Selection of Isotopic Labeling Patterns for Specific Research Objectives
The strategic selection of isotopic labeling patterns is fundamental to maximizing the information gained from tracer studies with IVA-d9. The "d9" designation signifies that all nine hydrogen atoms in the isovaleric acid molecule have been replaced by deuterium (B1214612). This per-deuteration offers several advantages for metabolic flux analysis and tracing studies.
Key aspects of strategic labeling pattern selection include:
Metabolic Flux Analysis: Per-deuterated compounds like IVA-d9 are ideal for tracing the complete metabolic fate of the molecule. By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the rates (fluxes) at which specific metabolic pathways are operating nih.govbiorxiv.org. This is particularly useful for understanding branched-chain amino acid metabolism, where isovaleric acid is a key intermediate.
Quantification and Identification: The distinct mass difference introduced by deuterium allows for precise quantification of the tracer and its metabolites using mass spectrometry. This is crucial for distinguishing labeled compounds from endogenous unlabeled counterparts nih.govchromatographytoday.comresearchgate.net.
Metabolic Pathway Elucidation: The specific labeling pattern can help elucidate the mechanisms of enzymatic reactions. For instance, studying the stereochemistry of deuterium incorporation can reveal the mechanisms of enzymes like isovaleryl-CoA dehydrogenase tandfonline.comresearchgate.net.
Minimizing Biological Perturbation: Deuterium, as a stable isotope, does not introduce radioactivity and has minimal impact on the chemical and physical properties of the molecule, thereby minimizing perturbation of normal metabolic processes ckisotopes.comglpbio.commedchemexpress.com.
The choice of a per-deuterated molecule like IVA-d9 is strategic because it ensures that the entire molecule's journey through metabolic pathways can be tracked without ambiguity, provided that deuterium exchange with labile hydrogens does not occur significantly during the study researchgate.netmdpi.com.
Future Directions and Emerging Research Avenues for Isovaleric Acid D9
Synergistic Integration with Multi-Omics Datasets (e.g., Genomics, Proteomics, Microbiomics)
The true potential of Isovaleric Acid-d9 as a research tool can be unlocked through its integration with various "omics" platforms. This synergistic approach allows for a more holistic understanding of biological systems by connecting metabolic fluxes with genetic predispositions, protein expression, and microbial activity.
By introducing this compound into a biological system, researchers can trace its metabolic fate and correlate it with an individual's genomic data. This could reveal how specific genetic variants influence the metabolism of branched-chain amino acids, from which isovaleric acid is derived. For instance, single nucleotide polymorphisms (SNPs) in genes encoding for enzymes involved in leucine (B10760876) catabolism could be linked to altered rates of this compound processing.
In the realm of proteomics, this compound can be used to study the impact of metabolic fluxes on protein expression and post-translational modifications. For example, the metabolism of isovaleric acid can influence processes like SUMOylation, which in turn can modulate inflammatory responses. nih.gov By tracing the flow of this compound, researchers can identify which proteins and pathways are most affected by its metabolism, providing a deeper understanding of the molecular mechanisms at play.
The gut microbiome is a significant source of isovaleric acid in the human body. cncb.ac.cnnih.gov Utilizing this compound in microbiome studies can help to delineate the specific contributions of different microbial species to the host's isovaleric acid pool. This can be achieved by administering the labeled compound and subsequently analyzing its presence and transformation in various gut microbial species and host tissues. Such studies could shed light on the role of the gut-brain axis and how microbial metabolites like isovaleric acid influence neurological health. nih.gov
An integrated multi-omics approach, as illustrated in the table below, would provide a comprehensive view of the role of isovaleric acid in health and disease.
| Omics Layer | Potential Data Generated with this compound | Biological Insight |
| Genomics | Correlation of genetic variants with the rate of this compound metabolism. | Understanding of genetic predispositions to metabolic disorders related to branched-chain amino acid metabolism. |
| Proteomics | Identification of proteins whose expression or modification is altered in response to this compound flux. | Elucidation of the molecular mechanisms through which isovaleric acid exerts its biological effects. |
| Microbiomics | Quantification of this compound uptake and metabolism by different gut microbial species. | Delineation of the role of the gut microbiota in host isovaleric acid homeostasis and its downstream consequences. |
| Metabolomics | Tracing the conversion of this compound into other downstream metabolites. | Mapping the metabolic fate of isovaleric acid and its contribution to other metabolic pathways. |
Advancements in Computational Modeling for Isotope Tracing and Metabolic Flux Analysis
Computational modeling is an indispensable tool for interpreting the complex datasets generated from stable isotope tracing experiments. nih.govnih.gov Advancements in this area are crucial for maximizing the utility of tracers like this compound.
Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions within a biological network. nih.gov By incorporating data from this compound tracing experiments into MFA models, researchers can gain a more precise understanding of the dynamics of branched-chain amino acid metabolism. This can help to identify metabolic bottlenecks or dysregulated pathways in various disease states.
The development of more sophisticated computational models will be essential for integrating the multi-dimensional data obtained from multi-omics studies. These models will need to be capable of handling the complexity of interactions between the genome, proteome, microbiome, and metabolome to provide a systems-level view of isovaleric acid metabolism.
Future computational tools could also aid in the design of more informative isotope tracing experiments. For example, models could be used to predict the optimal labeling strategy and time points for sampling to maximize the information gained from an experiment. This would lead to more efficient and cost-effective research.
Expanding the Scope of Clinical Applications for Deuterated Metabolites in Precision Medicine
The ultimate goal of metabolic research is often to translate findings into clinical applications that can improve human health. Deuterated metabolites like this compound have the potential to play a significant role in the advancement of precision medicine.
One potential application of this compound is in the development of novel diagnostic tools. For example, a "breath test" could be developed where a patient ingests a small amount of this compound, and the rate of its metabolism is measured by detecting deuterated byproducts in their breath. This could provide a non-invasive way to assess an individual's metabolic health and diagnose certain metabolic disorders.
This compound could also be used to stratify patients for clinical trials or to personalize therapeutic interventions. For instance, an individual's ability to metabolize this compound could be used to predict their response to a particular drug or dietary intervention. nih.gov This would allow for a more tailored approach to treatment, moving away from the "one-size-fits-all" model.
Furthermore, understanding the metabolic fate of isovaleric acid could open up new therapeutic avenues. For example, if a particular metabolic pathway involving isovaleric acid is found to be dysregulated in a disease, it may be possible to develop drugs that target this pathway. This compound would be an invaluable tool in the preclinical and clinical development of such therapies.
The potential clinical applications for deuterated metabolites are summarized in the table below.
| Clinical Application | Potential Use of this compound | Impact on Patient Care |
| Diagnostics | Development of non-invasive tests to measure the rate of isovaleric acid metabolism. | Early detection and diagnosis of metabolic disorders. |
| Patient Stratification | Identification of patient subgroups based on their metabolic phenotype. | More efficient and targeted clinical trials. |
| Personalized Therapy | Prediction of individual responses to drugs or dietary interventions. | Tailored treatment plans for improved efficacy and reduced side effects. |
| Drug Development | Elucidation of metabolic pathways as potential drug targets. | Discovery of novel therapeutic strategies for a range of diseases. |
Q & A
Q. What is the role of Isovaleric Acid-d9 in studying metabolic disorders like isovaleric acidemia?
this compound serves as a deuterated internal standard in mass spectrometry-based assays to quantify endogenous isovaleric acid levels in biological samples. This is critical for diagnosing and monitoring isovaleric acidemia, a genetic disorder characterized by impaired leucine metabolism. Researchers use it to calibrate measurements in urine or blood, ensuring accuracy by correcting for matrix effects and ionization variability . Methodologically, it is essential to validate its stability under experimental conditions (e.g., pH, temperature) and confirm absence of isotopic interference with endogenous metabolites .
Q. How is this compound synthesized and characterized for research applications?
Synthesis typically involves catalytic deuteration of isovaleric acid using deuterium gas or deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity (>98% d9). Researchers must document batch-specific deuterium distribution patterns, as incomplete labeling can skew quantitative results in tracer studies .
Q. What are the primary analytical techniques for integrating this compound into metabolomic workflows?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are standard. Key steps include:
- Optimizing derivatization protocols (e.g., silylation for GC-MS) to enhance volatility without altering deuterium labels.
- Validating linearity, limit of detection (LOD), and recovery rates in biological matrices (e.g., plasma, urine) .
- Using isotope dilution methods to correct for extraction efficiency and instrument drift .
Advanced Research Questions
Q. How can researchers address discrepancies in isotopic enrichment data when using this compound in tracer studies?
Discrepancies often arise from incomplete isotopic labeling or metabolic exchange. Mitigation strategies include:
- Conducting purity assays via high-resolution MS to detect non-deuterated contaminants.
- Applying kinetic modeling to account for isotopic scrambling during metabolic flux analysis.
- Cross-validating results with orthogonal techniques (e.g., NMR) to confirm enrichment ratios .
- Documenting batch-specific deuterium distribution in supplementary materials to enhance reproducibility .
Q. What experimental design considerations are critical for longitudinal metabolomic studies using this compound?
- Sample Collection: Standardize timing and storage conditions (-80°C) to prevent degradation of deuterated analogs .
- Data Normalization: Use this compound as a reference for batch correction in multi-platform studies.
- Statistical Power: Predefine sample size calculations based on pilot data to detect subtle metabolic shifts, particularly in low-abundance pathways .
- Ethical Compliance: Ensure protocols for human/animal studies adhere to institutional review boards, especially when investigating neonatal metabolic disorders .
Q. How does deuteration impact the physicochemical properties of this compound in receptor-binding assays?
Deuteration increases molecular mass and alters hydrogen-bonding capacity, potentially affecting binding kinetics in olfactory or G-protein-coupled receptor studies. Researchers should:
- Compare dissociation constants (Kd) of deuterated vs. non-deuterated forms using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Control for solvent isotope effects by using deuterated buffers in parallel experiments .
- Report deuterium positions explicitly, as labeling at carboxyl groups may influence receptor interaction .
Q. How can conflicting data on this compound’s stability in biological matrices be resolved?
Contradictory stability reports may stem from variations in matrix composition (e.g., enzymatic activity in urine vs. plasma). To resolve this:
- Perform stability tests under simulated experimental conditions (e.g., 37°C incubation).
- Add stabilizers like sodium azide or protease inhibitors to mitigate enzymatic degradation.
- Publish raw stability data alongside statistical confidence intervals to facilitate cross-study comparisons .
Methodological Best Practices
- Data Reporting: Follow IUPAC guidelines to transparently document synthesis protocols, isotopic purity, and analytical validation parameters .
- Error Correction: Immediately submit corrigenda for detected errors in published datasets, with clear visibility in subsequent citations .
- Ethical Compliance: Align human studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
